molecular formula C16H17NO2S B5089345 2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide

2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide

Cat. No. B5089345
M. Wt: 287.4 g/mol
InChI Key: UJHVYEIVGNDFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly referred to as MPTA and has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of MPTA is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and prostaglandins. It may also act by blocking the activity of enzymes involved in the progression of Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
MPTA has been found to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, MPTA has been found to have anticancer activity in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of MPTA.

Advantages and Limitations for Lab Experiments

One advantage of using MPTA in lab experiments is its relatively simple synthesis method. However, MPTA is not commercially available and must be synthesized in the lab. In addition, the purity of the compound can be difficult to achieve, which may affect the reproducibility of results.

Future Directions

There are several future directions for the study of MPTA. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of MPTA and its potential as a treatment for Alzheimer's disease and cancer. In material science, MPTA can be further explored as a building block for the synthesis of polymers and as a stabilizer for nanoparticles. In environmental science, MPTA can be studied for its potential use in the removal of pollutants from wastewater.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide is a chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, analgesic, and anticancer properties. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of MPTA is a multi-step process that involves the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloroformate. This intermediate is then reacted with 2-(methylthio)aniline to form 2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

MPTA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MPTA has been found to have anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for Alzheimer's disease and cancer. In material science, MPTA has been used as a building block for the synthesis of polymers and as a stabilizer for nanoparticles. In environmental science, MPTA has been studied for its potential use in wastewater treatment.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-7-9-13(10-8-12)19-11-16(18)17-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHVYEIVGNDFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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